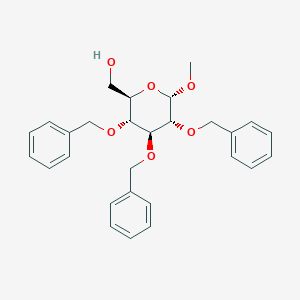

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKYEUQDXDKNDX-DFLSAPQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458196 | |

| Record name | Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53008-65-4 | |

| Record name | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53008-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside" synthesis and characterization

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Monosaccharides

In the intricate field of glycoscience, the synthesis of complex oligosaccharides and glycoconjugates is paramount for advancements in drug discovery, vaccine development, and fundamental biological research.[1] The journey to these complex structures invariably begins with meticulously crafted monosaccharide building blocks. Among these, Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside stands out as a key intermediate. Its strategic value lies in the differential protection of its hydroxyl groups: the "permanent" benzyl ethers at positions 2, 3, and 4 offer robust stability across a wide array of reaction conditions, while the free hydroxyl at C-6 and the methyl glycoside at the anomeric C-1 position provide orthogonal handles for further chemical modification.[2] This guide provides a comprehensive overview of the multi-step synthesis and rigorous characterization of this vital glucopyranoside building block, grounded in established chemical principles and field-proven methodologies.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside is a classic exercise in protecting group chemistry. A logical retrosynthetic approach reveals a multi-step pathway starting from the abundant and inexpensive D-glucose.

Caption: Retrosynthetic pathway for the target molecule.

The forward synthesis, therefore, involves four key transformations:

-

Fischer Glycosylation: Introduction of the anomeric methyl group.

-

Acetal Protection: Regioselective protection of the C-4 and C-6 hydroxyls using a benzylidene acetal. This is a critical step that directs the subsequent benzylation.

-

Benzylation: Installation of the stable benzyl ether protecting groups at the remaining C-2 and C-3 positions.

-

Reductive Acetal Opening: Regioselective cleavage of the benzylidene acetal to liberate the C-6 hydroxyl group while leaving a benzyl ether at C-4.

This strategic sequence ensures that each hydroxyl group is addressed in a controlled manner, minimizing the formation of undesired isomers and simplifying purification.

Synthetic Methodologies and Experimental Protocols

Step 1: Fischer Glycosylation of D-Glucose

The synthesis commences with the acid-catalyzed reaction of D-glucose with methanol. This classic Fischer glycosylation is an equilibrium process that yields a mixture of anomers and ring forms (pyranosides and furanosides).[3][4] By employing extended reaction times, the equilibrium is driven towards the thermodynamically more stable α-pyranoside product.[4]

Protocol 3.1: Synthesis of Methyl α-D-glucopyranoside

-

Suspend D-glucose (100 g, 0.555 mol) in anhydrous methanol (1 L).

-

Add acetyl chloride (5 mL) dropwise while stirring. The acetyl chloride reacts with methanol to generate anhydrous HCl in situ, which serves as the acid catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the dissolution of glucose.

-

Cool the reaction to room temperature. A white crystalline solid should precipitate.

-

Neutralize the solution by adding solid sodium carbonate until effervescence ceases.

-

Filter the mixture and wash the collected solid with cold methanol.

-

Concentrate the filtrate to approximately half its volume and cool to induce further precipitation.

-

Combine the solids and dry under vacuum to yield Methyl α-D-glucopyranoside.

Step 2: Regioselective Protection via Benzylidene Acetal Formation

To differentiate the hydroxyl groups, the C-4 and C-6 positions are protected as a benzylidene acetal. This reaction takes advantage of the favorable formation of a six-membered cyclic acetal between the C-4 hydroxyl and the sterically accessible primary C-6 hydroxyl.

Protocol 3.2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

To a suspension of Methyl α-D-glucopyranoside (50 g, 0.257 mol) in anhydrous N,N-dimethylformamide (DMF, 250 mL), add benzaldehyde dimethyl acetal (50 mL, 0.334 mol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 1 g).

-

Heat the mixture to 60 °C under reduced pressure (to remove the methanol byproduct and drive the reaction to completion).

-

After 2-3 hours, or once thin-layer chromatography (TLC) indicates consumption of the starting material, cool the reaction to room temperature.

-

Quench the reaction by adding triethylamine (5 mL).

-

Pour the mixture into a vigorously stirred ice-water solution (1 L).

-

Collect the resulting white precipitate by filtration, wash thoroughly with water and then with cold hexane.

-

Dry the solid under vacuum. The product is typically used in the next step without further purification.

Step 3: Benzylation of C-2 and C-3 Hydroxyls

With the C-4 and C-6 positions masked, the remaining hydroxyl groups at C-2 and C-3 are available for benzylation. The Williamson ether synthesis, employing a strong base like sodium hydride (NaH) to deprotonate the alcohols followed by reaction with benzyl bromide, is a highly effective method.[5]

Protocol 3.3: Synthesis of Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside

-

Add a 60% dispersion of sodium hydride (NaH) in mineral oil (12.4 g, 0.31 mol) to a flame-dried, three-neck flask under an argon atmosphere. Wash the NaH with anhydrous hexane (3 x 50 mL) to remove the mineral oil.

-

Add anhydrous DMF (300 mL) and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Methyl 4,6-O-benzylidene-α-D-glucopyranoside (35 g, 0.124 mol) in anhydrous DMF (150 mL) to the NaH suspension. Stir for 1 hour at 0 °C.

-

Add benzyl bromide (35 mL, 0.298 mol) dropwise, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol (20 mL), followed by water (50 mL).

-

Extract the mixture with ethyl acetate (3 x 200 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/hexane mixture to yield the desired product as a white crystalline solid.

Step 4: Reductive Opening of the Benzylidene Acetal

The final and most crucial step is the regioselective reductive opening of the benzylidene acetal. This reaction unmasks the C-6 hydroxyl while simultaneously forming a benzyl ether at the C-4 position. The choice of Lewis acid and hydride source is critical for controlling the regioselectivity.[6][7] Reagent systems like sodium cyanoborohydride (NaBH₃CN) with an acid catalyst tend to favor the formation of the 4-O-benzyl ether by cleaving the C6-O bond, which is sterically more accessible for hydride attack.[7][8]

Caption: Experimental workflow for the final reductive opening step.

Protocol 3.4: Synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside

-

Dissolve Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside (20 g, 43.2 mmol) and sodium cyanoborohydride (NaBH₃CN, 8.1 g, 129.6 mmol) in anhydrous tetrahydrofuran (THF, 400 mL) containing 4Å molecular sieves.

-

Stir the mixture under an argon atmosphere.

-

Prepare a saturated solution of HCl in anhydrous diethyl ether. Add this ethereal HCl solution dropwise to the reaction mixture until gas evolution ceases and the solution becomes acidic (check with pH paper).

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of methanol until gas evolution stops.

-

Filter the mixture through a pad of Celite and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to a syrup.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the title compound as a clear, colorless oil.

Purification and Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the final product.

Purification

Silica gel column chromatography is the standard method for purifying the final product. A solvent system with a gradient of ethyl acetate in hexane or toluene is typically effective for separating the desired product from any starting material or byproducts, such as the regioisomeric 6-O-benzyl ether.[9]

Characterization

A combination of spectroscopic and physical methods is used to confirm the structure of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside.

Table 1: Summary of Characterization Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ, ppm) | ~7.40-7.20 (m, 15H, Ar-H), 4.98-4.60 (m, 7H, H-1, 3x PhCH ₂), 4.10 (t, 1H), 3.80-3.60 (m, 4H), 3.55 (t, 1H), 3.38 (s, 3H, OCH ₃), ~2.40 (br s, 1H, OH ).[9] |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shifts (δ, ppm) | ~138.5, 138.2, 137.9 (Ar-C), ~128.5-127.7 (Ar-CH), 98.2 (C-1), 82.1, 79.8, 77.8, 75.8, 75.1, 73.5 (Sugar C & PhC H₂), 71.0 (C-5), 62.3 (C-6), 55.3 (OC H₃). |

| HRMS (ESI) | [M+Na]⁺ | Calculated for C₂₈H₃₂O₆Na: 487.2091; Found: ~487.2098.[9] |

| Optical Rotation | [α]D²⁰ (c=1, CHCl₃) | +39° to +41°.[9] |

-

¹H NMR Spectroscopy: The proton NMR spectrum is key for structural confirmation. The complex multiplet between 7.40-7.20 ppm integrates to 15 protons, corresponding to the three benzyl groups. The anomeric proton (H-1) typically appears as a doublet around 4.6-4.8 ppm with a small coupling constant (J ≈ 3.5 Hz), characteristic of an α-anomer. The singlet at ~3.38 ppm confirms the presence of the anomeric methyl group. The broad singlet for the C-6 hydroxyl proton is also a key diagnostic peak.

-

¹³C NMR Spectroscopy: The carbon spectrum shows the expected number of signals. The anomeric carbon (C-1) resonates around 98 ppm. The signal for the primary carbon C-6 appears at a lower field (~62 ppm) compared to its benzylated counterpart, confirming the free hydroxyl group at this position.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule.[10][11][12] The observed mass for the sodium adduct ([M+Na]⁺) should match the calculated value to within a few parts per million (ppm).[9]

-

Optical Rotation: The specific rotation is a physical constant that confirms the enantiomeric purity and overall configuration of the chiral molecule.

Conclusion

The multi-step synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside is a well-established and reliable pathway that provides access to a highly valuable building block for glycosylation chemistry. The strategic use of protecting groups, particularly the benzylidene acetal as a precursor to the 4-O-benzyl ether and free 6-OH, is a testament to the elegance and power of synthetic carbohydrate chemistry. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for researchers in academia and industry, enabling the robust production of this intermediate for the synthesis of complex carbohydrates essential for advancing drug development and the broader field of glycoscience.

References

-

Li, X., Li, Z., Zhang, P., Chen, H., & Ikegami, S. (2007). Direct and Convenient Method of Regioselective Benzylation of Methyl α‐D‐Glucopyranoside. Synthetic Communications, 37(13), 2139-2146. [Link]

-

Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358-1373. [Link]

-

Reddy, B. G., & Vankar, Y. D. (2006). A highly regio- and chemoselective reductive cleavage of benzylidene acetals with EtAlCl2-Et3SiH. Tetrahedron Letters, 47(46), 8195-8199. [Link]

-

Fischer, E. (1893). Ueber die Glucoside der Alkohole. Berichte der deutschen chemischen Gesellschaft, 26(3), 2400-2412. [Link]

-

Haese, C., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Molecules, 27(19), 6267. [Link]

-

Wikipedia contributors. (2023). Fischer glycosidation. Wikipedia, The Free Encyclopedia. [Link]

-

Mandal, P. K., & Misra, A. K. (2014). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 10, 1427-1432. [Link]

-

Garegg, P. J. (1984). Some aspects of the selective protection and deprotection of hydroxyl groups. Pure and Applied Chemistry, 56(7), 845-858. [Link]

-

Demchenko, A. V., et al. (2022). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-d-glucopyranoside. Organic & Biomolecular Chemistry, 20(1), 15-19. [Link]

-

Gelin, M., et al. (2012). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 77(17), 7179-7187. [Link]

-

Tamara, S., & Heck, A. J. (2022). High-Resolution Native Mass Spectrometry. Chemical Reviews, 122(8), 7269-7326. [Link]

-

Wang, Y., et al. (2018). Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions. Carbohydrate Research, 466, 28-34. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbohydrate - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside is a pivotal, partially protected monosaccharide derivative that serves as a versatile building block in the sophisticated realm of carbohydrate chemistry. Its strategic placement of three benzyl ether protecting groups on the C2, C3, and C4 hydroxyls, while leaving the primary C6 hydroxyl group free, makes it an invaluable intermediate for the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules. The benzyl groups offer robust stability across a wide range of reaction conditions, yet they can be readily removed under mild hydrogenolysis conditions. This unique structural arrangement allows for selective chemical manipulation of the C6 position, providing a gateway to a diverse array of carbohydrate structures. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, tailored for professionals in chemical research and pharmaceutical development.

Physicochemical Properties: A Summary

This compound is typically a white to off-white crystalline solid. A compilation of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 53008-65-4 | [1][2][3][4] |

| Molecular Formula | C₂₈H₃₂O₆ | [1][3][4][5] |

| Molecular Weight | 464.55 g/mol | [1][2][3][4] |

| Appearance | White to almost white powder or crystal | [2][4] |

| Melting Point | 66-70 °C | |

| Optical Rotation | [α]²⁰/D +23° to +26° (c=1 in CHCl₃) | |

| Solubility | Soluble in DMSO, MeOH, DMF, DCM, EtOAc | [6] |

| Storage | Store in freezer, under -20°C, sealed in dry conditions | [2][4] |

Synthesis and Purification: Navigating the Challenges of Regioselectivity

The synthesis of this compound presents a significant challenge in regioselective protection of the poly-hydroxyl system of a monosaccharide. Direct partial benzylation of methyl α-D-glucopyranoside often results in a mixture of isomers, including the 2,3,6- and 2,4,6-tri-O-benzylated products, alongside the desired 2,3,4-isomer and the fully benzylated compound.[7]

A more strategic and controlled approach involves a multi-step synthesis commencing from a precursor where the C4 and C6 hydroxyl groups are temporarily protected. A common and effective strategy utilizes methyl 4,6-O-benzylidene-α-D-glucopyranoside as the starting material. This method ensures the selective benzylation of the C2 and C3 hydroxyls, followed by the removal of the benzylidene acetal to liberate the C4 and C6 hydroxyls. The primary C6 hydroxyl can then be selectively protected, allowing for the final benzylation of the C4 hydroxyl.

A Strategic Multi-Step Synthesis Protocol

This protocol outlines a reliable pathway to this compound:

Step 1: Benzylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Slowly add benzyl bromide (BnBr) or benzyl chloride (BnCl) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.

-

Remove the DMF under reduced pressure. Partition the residue between dichloromethane (DCM) and water.

-

Separate the organic layer, wash sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside.

Step 2: Reductive Opening of the Benzylidene Acetal

-

Dissolve the product from Step 1 in a suitable solvent such as a mixture of dichloromethane and methanol.

-

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), and an acid catalyst, such as trifluoroacetic acid (TFA) or hydrogen chloride in diethyl ether, dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography to yield this compound.

Caption: Strategic synthesis of the target compound.

Purification

Purification of this compound and its intermediates is typically achieved by silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired product from starting materials, reagents, and any isomeric byproducts. The progress of the separation can be monitored by TLC.

Spectroscopic Characterization

A thorough characterization of this compound is crucial for confirming its identity and purity. The following sections detail its expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by a series of distinct signals. The anomeric proton (H-1) typically appears as a doublet around 4.61 ppm with a coupling constant (J) of approximately 3.6 Hz, which is characteristic of an α-anomeric configuration. The methyl protons of the methoxy group (OCH₃) resonate as a singlet around 3.39 ppm. The protons of the pyranose ring appear in the region of 3.4 to 4.3 ppm. The benzylic protons (CH₂Ph) show multiple signals, often as overlapping multiplets, between 4.55 and 5.05 ppm. The aromatic protons of the benzyl groups are observed as a complex multiplet in the range of 7.25 to 7.40 ppm.

¹³C NMR (100.6 MHz, CDCl₃): In the carbon NMR spectrum, the anomeric carbon (C-1) is typically found at approximately 98.19 ppm. The carbon of the methoxy group (OCH₃) resonates around 55.20 ppm. The carbons of the pyranose ring (C-2 to C-5) appear in the range of 68 to 83 ppm, while the C-6 carbon is observed at a higher field, around 63.02 ppm. The benzylic carbons (CH₂Ph) are found in the region of 73 to 76 ppm. The aromatic carbons of the benzyl groups show signals between 127 and 139 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the free hydroxyl group at C6. Characteristic C-H stretching vibrations of the aromatic rings and the aliphatic backbone are observed around 3100-2850 cm⁻¹. Strong C-O stretching bands for the ether linkages are expected in the 1150-1050 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of the molecule. For C₂₈H₃₂O₆, the expected exact mass for the sodium adduct [M+Na]⁺ is approximately 487.2097 m/z. The fragmentation pattern in the mass spectrum would likely show losses of benzyl groups (91 Da) and benzyloxy groups (107 Da).

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its single free primary hydroxyl group at the C6 position. This allows for a range of selective chemical transformations.

Reactions at the C6-Hydroxyl Group

The C6-hydroxyl group can undergo a variety of reactions, including:

-

Esterification: It can be readily acylated to form esters. For example, reaction with acetic anhydride in the presence of a base like pyridine yields the corresponding 6-O-acetyl derivative.

-

Etherification: The hydroxyl group can be converted into an ether, for instance, by reaction with an alkyl halide under Williamson ether synthesis conditions.

-

Oxidation: Selective oxidation of the primary alcohol at C6 can be achieved using reagents such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant to yield the corresponding glucuronic acid derivative.

-

Glycosylation: The C6-hydroxyl group can act as a nucleophile in glycosylation reactions, allowing for the formation of a 1→6 glycosidic linkage with a suitable glycosyl donor. This is a key step in the synthesis of various oligosaccharides.

Caption: Reactivity of the C6-hydroxyl group.

Role in Oligosaccharide Synthesis

This compound is a valuable glycosyl acceptor in the synthesis of oligosaccharides. Its free C6-hydroxyl group can be coupled with a variety of activated glycosyl donors to form 1→6 linked disaccharides. Following the coupling reaction, the benzyl protecting groups can be removed by catalytic hydrogenolysis to yield the deprotected oligosaccharide. This strategy is fundamental in the stepwise synthesis of complex carbohydrate chains found in nature.

Conclusion

This compound is a cornerstone intermediate in modern carbohydrate synthesis. Its well-defined structure with a single reactive site allows for precise chemical manipulations, making it an indispensable tool for researchers and scientists in the pharmaceutical and materials science industries. A thorough understanding of its synthesis, purification, characterization, and reactivity is essential for its effective utilization in the construction of complex and biologically significant molecules. The strategic application of this building block will continue to fuel advancements in glycoscience and the development of novel carbohydrate-based therapeutics.

References

- Boysen, M. M. K. (2025). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central.

- Silva, A. M., et al. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. ARKIVOC, 2012(vi), 185-193.

- Li, X., et al. (2007). Direct and Convenient Method of Regioselective Benzylation of Methyl α-D-Glucopyranoside.

- BenchChem. (2025). Application Notes: Synthesis of Oligosaccharides Using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. BenchChem.

- Koto, S., et al. (1982). A simple and efficient synthesis of 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Bulletin of the Chemical Society of Japan, 55(11), 3665-3666.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Seven Chongqing Chemdad Co., Ltd.. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C28H32O6 | CID 11190476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside, 1G | Labscoop [labscoop.com]

- 6. synthose.com [synthose.com]

- 7. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: Properties and Applications

Introduction

Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside is a pivotal intermediate in the field of glycoscience, particularly valued in synthetic organic chemistry and pharmaceutical development. Its structure is strategically designed: the anomeric position is protected by a methyl group, while the hydroxyl groups at positions 2, 3, and 4 are masked with stable benzyl ethers. This configuration deliberately leaves the primary hydroxyl group at the C-6 position accessible for subsequent chemical modifications. This unique structural feature makes it an exceptionally useful building block, or glycosyl acceptor, for the synthesis of complex oligosaccharides, glycoconjugates, and glycosylated drug molecules.[1][2] This guide provides a comprehensive overview of its core physical properties, synthetic considerations, and key applications for professionals in research and drug development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These parameters are critical for its identification, quality assessment, and appropriate use in experimental design. The observed variance in melting point is typical for crystalline organic solids and can be influenced by residual solvents or polymorphic forms.

| Property | Value | Source(s) |

| CAS Number | 53008-65-4 | [1][3][4] |

| Molecular Formula | C₂₈H₃₂O₆ | [1][4] |

| Molecular Weight | 464.55 g/mol | [3][4] |

| Appearance | White to light brown crystalline solid, powder, or lumps | [1][3] |

| Melting Point | 50 - 70 °C | [1][3][5][6] |

| Optical Rotation | [α]²⁰/D +23° to +26° (c=1 in CHCl₃) | [1][5] |

| Purity (Typical) | ≥98% (HPLC/¹H-NMR) | [3][5] |

Solubility Profile

The three benzyl groups confer significant lipophilicity to the molecule, rendering it soluble in a range of common organic solvents but insoluble in water. This solubility profile is crucial for selecting appropriate solvent systems for chemical reactions, extractions, and chromatographic purification.

| Solvent | Abbreviation | Qualitative Solubility | Source(s) |

| Dichloromethane | DCM | Soluble | [3] |

| Chloroform | CHCl₃ | Soluble (used for optical rotation) | [1] |

| Ethyl Acetate | EtOAc | Soluble | [3] |

| Dimethylformamide | DMF | Soluble | [3] |

| Methanol | MeOH | Soluble | [3] |

| Dimethyl Sulfoxide | DMSO | Soluble | [3] |

Expert Insight: The solubility in polar aprotic solvents like DMF and DMSO makes it highly compatible with common reaction conditions used for glycosylation and other modifications. Its solubility in chlorinated solvents and ethyl acetate is advantageous for post-reaction work-up and purification by silica gel chromatography.

Spectroscopic Characterization: Key Identifiers

While a publicly available reference spectrum is not consistently reported in the literature, the identity and purity of this compound are routinely confirmed by standard spectroscopic methods.[3][7] A researcher skilled in the art would expect the following characteristic features:

-

¹H NMR Spectroscopy:

-

Aromatic Protons: A complex multiplet signal between δ 7.20-7.40 ppm corresponding to the 15 protons of the three benzyl groups.

-

Benzylic Protons (CH₂): A series of signals, typically appearing as doublets or multiplets, between δ 4.50-5.10 ppm, integrating to 6 protons (3 x OCH₂Ph).

-

Anomeric Proton (H-1): A characteristic doublet around δ 4.80 ppm with a small coupling constant (J ≈ 3.5 Hz), indicative of the α-anomeric configuration.

-

Pyranose Ring Protons (H-2 to H-5): A group of complex, overlapping multiplets typically found between δ 3.50-4.20 ppm.

-

Methyl Protons (OCH₃): A sharp singlet integrating to 3 protons, usually located around δ 3.40 ppm.

-

Hydroxymethyl Protons (H-6a, H-6b): Signals corresponding to the two protons on C-6, often appearing as multiplets. The free hydroxyl group allows for D₂O exchange, which can help in signal assignment.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals in the δ 127-139 ppm region.

-

Anomeric Carbon (C-1): A distinct signal around δ 98-100 ppm.

-

Pyranose Ring Carbons (C-2 to C-5): Signals typically in the δ 70-85 ppm range.

-

Hydroxymethyl Carbon (C-6): A signal for the primary alcohol carbon, typically around δ 62 ppm.

-

Benzylic Carbons (OCH₂Ph): Signals for the three benzylic carbons, usually found around δ 73-75 ppm.

-

Methyl Carbon (OCH₃): A signal for the anomeric methyl group, typically around δ 55 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ from the free C-6 hydroxyl group.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Overtones in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Strong, characteristic bands in the 1150-1000 cm⁻¹ region, typical for ethers and alcohols.

-

Synthetic Strategy and Purification

The synthesis of selectively protected monosaccharides like this compound is a non-trivial process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most common strategies start from the inexpensive and readily available Methyl-α-D-glucopyranoside.

General Synthetic Approach: The preparation typically involves a regioselective protection strategy. One common conceptual pathway is the selective deprotection of a per-benzylated precursor, Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside. The primary benzyl ether at C-6 is more labile to certain reaction conditions than the secondary ethers at C-2, C-3, and C-4, allowing for its selective removal. Alternatively, direct regioselective benzylation of Methyl-α-D-glucopyranoside can be attempted, though this often yields a mixture of products requiring careful chromatographic separation.[8]

Purification: Purification is almost exclusively achieved by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from starting material, per-benzylated byproducts, and other isomers.

Conceptual Synthesis Workflow

Caption: General synthetic strategies for preparing the target molecule.

Applications in Research and Drug Development

The utility of this compound stems directly from its unique pattern of protecting groups, making it a valuable tool for:

-

Synthetic Chemistry: It is a cornerstone building block for the synthesis of complex carbohydrates. The free hydroxyl group at C-6 serves as a nucleophilic handle for chain elongation, allowing for the creation of specific glycosidic linkages found in biologically active natural products.[1][2]

-

Pharmaceutical Development: In drug discovery, glycosylation is a key strategy to improve the pharmacokinetic properties of a molecule, such as enhancing its solubility, bioavailability, and target specificity. This compound serves as a precursor to introduce specific glucose moieties onto drug candidates.[2]

-

Biochemical Research: It is used in the synthesis of custom carbohydrate ligands to study enzyme-substrate interactions, helping to elucidate the mechanisms of glycosidases and glycosyltransferases, which are important therapeutic targets.[2]

-

Material Science: Benzylated sugars, including this compound, are explored as precursors in the development of novel biodegradable polymers and liquid crystals, contributing to the field of sustainable materials.[1]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and purity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperatures vary by supplier but are generally cold, ranging from 2-8°C to as low as -20°C for long-term stability.[6]

-

Safety:

-

GHS Hazard Statements: H413 - May cause long lasting harmful effects to aquatic life.[9]

-

Precautionary Statements: P273 - Avoid release to the environment; P501 - Dispose of contents/container in accordance with local/regional/national/international regulations.[3][9]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

-

Conclusion

This compound is more than just a protected sugar; it is a sophisticated synthetic tool that provides chemists with a reliable and versatile platform for advanced carbohydrate synthesis. Its well-defined physical properties, combined with its strategic design, ensure its continued importance in the discovery of new therapeutics, the study of complex biological systems, and the innovation of advanced materials. This guide provides the core technical information necessary for researchers to effectively incorporate this valuable building block into their scientific endeavors.

References

- Buskas, T., & Oscarson, S. (2000). Regioselective reductive ring opening of benzylidene acetals of derivatives of methyl α-D-glucopyranoside. Carbohydrate Research, 329(2), 355-361.

-

AnanChem LLC. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11190476, this compound. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Safety and Hazards for this compound. Retrieved January 14, 2026, from [Link]

-

Bhardwaj, M., et al. (2024). Phytochemical Screening and Antidiabetic Efficacy of Balanites aegyptiaca Seed Extract and Their Silver Nanoparticles on Muscle and Pancreatic Cell Lines. ACS Omega. (Note: This article identifies the compound in a natural extract via UPLC-MS, confirming its existence and characterization in a research context). Retrieved from [Link]

-

Haudrechy, A., et al. (2018). Convergent Stereocontrolled Synthesis of Substituted exo-Glycals. Journal of Organic Chemistry. (Note: This paper mentions the use of the title compound as a starting material, demonstrating its application in complex synthesis). Retrieved from [Link]

-

Carl ROTH. (n.d.). Methyl 2,3,4-tri-O-benzyl-a-D-glucopyranoside. Retrieved January 14, 2026, from [Link]

-

CliniSciences. (n.d.). This compound [53008-65-4]. Retrieved January 14, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. spectrabase.com [spectrabase.com]

- 3. synthose.com [synthose.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 53008-65-4 | TCI AMERICA [tcichemicals.com]

- 6. AG003RLG-1g | this compound [53008 [clinisciences.com]

- 7. 53008-65-4 ,甲基-2,3,4-三-O-苄基-alpha-D-吡喃葡萄糖苷, CAS:53008-65-4 [chemsynlab.com]

- 8. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C28H32O6 | CID 11190476 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside

For correspondence: Senior Application Scientist, Gemini Laboratories

Abstract: Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside (CAS No. 53008-65-4) stands as a pivotal intermediate in the intricate field of glycoscience. Its unique structural feature—a free primary hydroxyl group at the C6 position with all other hydroxyls masked by robust benzyl ethers—renders it an invaluable building block for the synthesis of complex oligosaccharides and glycoconjugates. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, tailored for researchers and professionals in carbohydrate chemistry and drug development.

Introduction: Strategic Importance in Glycochemistry

In the sophisticated art of oligosaccharide synthesis, the strategic use of protecting groups is paramount. The reactivity of the multiple hydroxyl groups on a monosaccharide must be carefully orchestrated to achieve the desired regioselective and stereoselective glycosidic bond formation. This compound emerges as a key player in this context. The benzyl ether protecting groups at the C2, C3, and C4 positions offer excellent stability across a wide range of reaction conditions, yet they can be cleanly removed under mild catalytic hydrogenation.

The true synthetic power of this molecule lies in its exposed primary hydroxyl group at the C6 position. Primary hydroxyls are inherently more nucleophilic and less sterically hindered than their secondary counterparts, allowing for highly regioselective glycosylation reactions. This makes this compound an ideal glycosyl acceptor for the construction of 1,6-linked oligosaccharides, which are prevalent in numerous biologically significant glycans.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | References |

| CAS Number | 53008-65-4 | [1][2][3][4] |

| Molecular Formula | C₂₈H₃₂O₆ | [1][2] |

| Molecular Weight | 464.55 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid or powder | [3][5] |

| Melting Point | 50-52 °C | [5] |

| Optical Rotation | [α]²⁰/D +23° to +26° (c=1 in CHCl₃) | [3] |

| Solubility | Soluble in DMSO, Methanol, DMF, Dichloromethane, Ethyl Acetate | [5] |

Characterization: The definitive identification of this compound relies on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a publicly available, fully assigned spectrum is elusive, commercial suppliers confirm the structure and purity (Min. 98%) by ¹H-NMR.[5] Researchers synthesizing this compound should expect a complex aromatic region (δ ~7.2-7.4 ppm) corresponding to the three benzyl groups, and characteristic signals for the glucopyranoside ring protons and the anomeric proton. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

A Validated Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high regioselectivity. The most reliable and commonly employed strategy involves a three-step sequence starting from the readily available methyl α-D-glucopyranoside.

Sources

An In-depth Technical Guide to Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: A Cornerstone in Modern Glycochemistry

This guide provides a comprehensive overview of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside, a pivotal intermediate in carbohydrate chemistry and pharmaceutical development. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and practical methodologies.

Core Molecular Attributes

This compound is a partially protected monosaccharide derivative of D-glucose. The strategic placement of benzyl ether protecting groups on the C2, C3, and C4 hydroxyls, along with the methyl glycoside at the anomeric position, leaves the C6 primary hydroxyl group selectively available for further chemical modification. This structural feature is paramount to its utility as a versatile building block in the synthesis of complex carbohydrates.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₂₈H₃₂O₆ | [1][2][3][4] |

| Molecular Weight | 464.56 g/mol | [1][2][4] |

| CAS Number | 53008-65-4 | [1][2][3] |

| Appearance | White to light brown powder or lumps | [1][3] |

| Melting Point | 65-67 °C | [1][2] |

| Optical Rotation | [α]20/D = +23° to +26° (c=1 in CHCl₃) | [1] |

| Purity | ≥90% (HPLC) to ≥99% (ELSD) | [1][2][3] |

| Storage Conditions | 2-8°C or ≤ -10 °C | [1][3] |

Strategic Importance in Synthesis

The unique arrangement of protecting groups in this compound makes it an indispensable tool in glycosylation chemistry. The benzyl groups offer robust protection under a wide range of reaction conditions, yet they can be readily removed via catalytic hydrogenation. The free hydroxyl group at the C6 position serves as a glycosyl acceptor, allowing for the regioselective formation of 1,6-glycosidic linkages, which are prevalent in many biologically significant oligosaccharides.

This strategic design allows for a modular and convergent approach to oligosaccharide synthesis, where complex structures can be assembled from smaller, well-defined building blocks. This is a cornerstone of modern glycochemistry, enabling the synthesis of molecules with precise structures for biological investigation.

Key Applications in Research and Development:

-

Synthetic Chemistry : It serves as a crucial intermediate in the multi-step synthesis of complex oligosaccharides and glycoconjugates.[1]

-

Pharmaceutical Development : This compound is utilized in the formulation and development of glycosylated drugs, which can lead to improved bioavailability and target specificity.[1]

-

Biochemical Research : It is a valuable tool for studying enzyme-substrate interactions, aiding in the elucidation of how enzymes recognize and process carbohydrates.[1]

Experimental Protocol: Synthesis of a Disaccharide Precursor

The following protocol details a representative application of this compound as a glycosyl acceptor in a glycosylation reaction. This procedure is a foundational method for the creation of a 1,6-linked disaccharide, a common motif in glycobiology.

Materials and Reagents:

-

This compound (Glycosyl Acceptor)

-

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Catalyst)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (Eluent)

Step-by-Step Methodology:

-

Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.2 equivalents) and the glycosyl donor (1 equivalent) in anhydrous DCM.

-

Initiation : Cool the reaction mixture to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

-

Catalysis : Slowly add a solution of TMSOTf (0.1 equivalents) in anhydrous DCM to the stirred reaction mixture. The addition should be dropwise to control the reaction rate and minimize side products.

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation.

-

Quenching : Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding triethylamine (Et₃N) to neutralize the acidic catalyst.

-

Workup : Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired disaccharide.

Causality Behind Experimental Choices:

-

Inert Atmosphere : Prevents moisture from interfering with the reaction, as both the glycosyl donor and the catalyst are sensitive to water.

-

Low Temperature : Controls the reactivity of the glycosyl donor and enhances the stereoselectivity of the glycosylation, favoring the formation of the desired alpha-linkage.

-

TMSOTf as a Catalyst : It is a powerful Lewis acid that activates the trichloroacetimidate leaving group on the glycosyl donor, facilitating the nucleophilic attack by the hydroxyl group of the acceptor.

-

Triethylamine Quench : Neutralizes the strong acid catalyst, preventing degradation of the newly formed glycosidic bond and other acid-labile protecting groups.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformation described in the experimental protocol, highlighting the roles of the donor, acceptor, and catalyst in the formation of the disaccharide.

Caption: Workflow of a typical glycosylation reaction.

Conclusion

This compound is a testament to the power of protective group chemistry in enabling the synthesis of complex biomolecules. Its well-defined structure and predictable reactivity have established it as an invaluable building block for both academic research and industrial applications in drug discovery and materials science. The methodologies outlined in this guide provide a framework for its effective utilization, underscoring the importance of understanding the underlying principles of reaction mechanisms and experimental design.

References

-

Sharma, G., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: Structure, Stereochemistry, and Synthetic Utility

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the field of synthetic carbohydrate chemistry. We will delve into the nuanced structural features, stereochemical underpinnings, and strategic applications of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside, a pivotal building block in modern glycoscience.

Section 1: Molecular Profile and Physicochemical Properties

This compound is a selectively protected monosaccharide that serves as a valuable intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and other biologically active molecules.[1] Its utility stems from a unique combination of stable protecting groups and a single, reactive hydroxyl group, allowing for precise chemical manipulations. The benzyl ethers provide robust protection under a wide array of reaction conditions, while the free primary alcohol at the C-6 position serves as a potent nucleophile or a site for further functionalization.[2][3]

The fundamental properties of this compound are summarized below, providing a baseline for its handling, storage, and application in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 53008-65-4 | [1][4][5] |

| Molecular Formula | C₂₈H₃₂O₆ | [1][4] |

| Molecular Weight | 464.56 g/mol | [1][4][5] |

| Appearance | White to light brown crystalline powder or lumps | [1][5] |

| Melting Point | 65-70 °C | [1][6] |

| Optical Rotation [α]²⁰/D | +23° to +26° (c=1 in CHCl₃) | [1][5] |

| IUPAC Name | [(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | [4] |

| Storage Conditions | Store at 2-8°C or colder (≤ -10°C), sealed in a dry environment | [1][5][7] |

Section 2: Elucidation of Structure and Stereochemistry

The reactivity and function of this compound are direct consequences of its three-dimensional architecture. A thorough understanding of its stereochemical features is paramount for its effective use in synthesis.

The Glucopyranose Core and the Anomeric Effect

The molecule is built upon a D-glucopyranose ring, which exists predominantly in the stable ⁴C₁ chair conformation. The defining stereochemical feature is the anomeric carbon (C-1). The "alpha" designation signifies that the C-1 methoxy group (–OCH₃) is in an axial orientation.

From a purely steric perspective, an equatorial position would be expected to be more stable. However, the axial preference is a classic manifestation of the anomeric effect .[8] This stereoelectronic phenomenon involves a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen (O-5) and the antibonding (σ*) orbital of the exocyclic C-1–O-Me bond.[9][10][11] This interaction is geometrically optimal when the substituent is axial, lending thermodynamic stability that outweighs the steric strain.[10][11] This effect is a cornerstone of carbohydrate chemistry, dictating conformational preferences and reactivity.[12]

The Strategic Role of Benzyl Ether Protecting Groups

The hydroxyl groups at positions C-2, C-3, and C-4 are masked as benzyl (Bn) ethers. The choice of benzyl groups is a deliberate and strategic one in multi-step carbohydrate synthesis for several reasons:

-

Stability: Benzyl ethers are exceptionally stable across a broad pH range, tolerating both strongly acidic and basic conditions where other protecting groups like acetals or esters might fail.[2] This robustness makes them "permanent" or "persistent" protecting groups, ideal for carrying through multiple synthetic steps.[2][3]

-

Orthogonality: They can be removed under conditions that do not affect most other functional groups. The standard method for deprotection is catalytic hydrogenation (e.g., H₂, Pd/C), a mild and highly efficient process.[2]

The C-6 Hydroxyl: The Site of Reactivity

The primary hydroxyl group at the C-6 position remains unprotected. This is the molecule's key reactive site, making it an excellent glycosyl acceptor . Its steric accessibility and inherent nucleophilicity allow it to readily attack an activated glycosyl donor, forming a new glycosidic bond. This selective protection scheme is what makes the compound a powerful tool for the regioselective synthesis of oligosaccharides containing 1→6 linkages.

Caption: Key structural features of the title compound.

Section 3: Synthesis and Purification

The synthesis of selectively protected carbohydrates is a non-trivial exercise that hinges on controlling the regioselectivity of protection and deprotection steps.[3] While direct partial benzylation of methyl α-D-glucopyranoside often yields a mixture of regioisomers, a more reliable and field-proven approach involves a sequence of protection, benzylation, and regioselective deprotection.

Synthetic Workflow: A Regioselective Approach

A robust and widely adopted strategy to synthesize the title compound with high regioselectivity proceeds via a benzylidene acetal intermediate. This workflow ensures that the C-4 and C-6 hydroxyls are protected simultaneously, allowing for the benzylation of the remaining C-2 and C-3 positions, followed by a regioselective reductive opening of the acetal ring.

Caption: A reliable synthetic workflow for the target molecule.

Detailed Experimental Protocol

The following protocol is a self-validating system, where the rationale behind each step is explained to ensure reproducibility and understanding.

Step 1: Formation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Protocol: To a suspension of methyl α-D-glucopyranoside (1.0 eq) in benzaldehyde (3.0 eq), add anhydrous zinc chloride (0.5 eq) portion-wise. Stir the mixture vigorously at room temperature for 4-6 hours until a thick paste forms. Pour the mixture into ice-cold water with stirring. The precipitated solid is collected by vacuum filtration, washed thoroughly with water and petroleum ether, and dried under vacuum.

-

Causality: Benzaldehyde reacts preferentially with the C-4 and C-6 hydroxyls to form a thermodynamically stable six-membered cyclic acetal. Zinc chloride acts as a Lewis acid catalyst to activate the aldehyde carbonyl for nucleophilic attack by the diol. The primary C-6 hydroxyl is generally more reactive than the secondary hydroxyls, facilitating the initial reaction.

Step 2: Benzylation of C-2 and C-3 Hydroxyls

-

Protocol: Suspend the dried benzylidene acetal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise under an inert atmosphere (e.g., Argon). Stir for 1 hour at 0°C. Add benzyl bromide (BnBr, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the free C-2 and C-3 hydroxyls to form alkoxides. These alkoxides are potent nucleophiles that readily displace the bromide from benzyl bromide in an Sₙ2 reaction, forming the stable benzyl ethers. DMF is an excellent polar aprotic solvent for this type of reaction.

Step 3: Reductive Opening of the Benzylidene Acetal

-

Protocol: Dissolve the crude product from Step 2 in anhydrous tetrahydrofuran (THF). Add sodium cyanoborohydride (NaBH₃CN, 3.0 eq). To this stirring solution, add freshly prepared ethereal HCl (2M solution) dropwise until gas evolution ceases and the solution becomes acidic. Monitor the reaction by TLC. Upon completion, neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Causality: This is a regioselective reductive opening. The mechanism involves protonation of one of the acetal oxygens by HCl, followed by hydride delivery from NaBH₃CN. The hydride attacks the C-6 position, leading to the formation of the C-4 benzyl ether and the desired free C-6 hydroxyl group. This regioselectivity is sterically and electronically controlled.

Step 4: Purification

-

Protocol: The final crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Fractions containing the pure product are identified by TLC, combined, and concentrated to yield this compound as a white solid.

-

Causality: Chromatography separates the desired product from any starting materials, by-products (e.g., the regioisomer with a free C-4 hydroxyl), and reagents based on differences in polarity.

Section 4: Applications in Glycosylation Chemistry

The primary application of this building block is as a glycosyl acceptor in the synthesis of complex carbohydrates.[1] The strategically placed C-6 hydroxyl group allows for the creation of 1→6 glycosidic linkages, which are prevalent in many biologically important glycans.

Caption: Role as an acceptor in a typical glycosylation reaction.

In a typical glycosylation reaction, a glycosyl donor (a sugar with an activated anomeric carbon, such as a trichloroacetimidate or a thioglycoside) is treated with a Lewis acid activator (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) in the presence of the glycosyl acceptor. The C-6 hydroxyl of our title compound attacks the electrophilic anomeric carbon of the donor, displacing the leaving group and forming the desired disaccharide. The stability of the benzyl ethers ensures they remain intact during this process. Subsequent global deprotection via hydrogenation yields the final, unprotected disaccharide.

References

-

This compound - PubChem. [Link]

-

Anomeric effect - Wikipedia. [Link]

-

Protecting Groups in Carbohydrate Chemistry | Journal of Chemical Education. [Link]

-

Why are protecting groups used in carbohydrate synthesis? | TutorChase. [Link]

-

This compound - Chemdad. [Link]

-

The Power of Protection: Benzyl Groups in Advanced Carbohydrate Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PubMed Central. [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Royal Society of Chemistry. [Link]

-

Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC - NIH. [Link]

-

Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol? - Chemistry Stack Exchange. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound | C28H32O6 | CID 11190476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 甲基-2,3,4-三-O-苄基-α-D-吡喃葡萄糖苷 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Anomeric effect - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Central Role of Protected Monosaccharides in Glycoscience

In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity in the synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of protected monosaccharides, Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside stands out as a pivotal building block. Its unique arrangement of benzyl ether protecting groups at the C-2, C-3, and C-4 positions, with a free hydroxyl group at C-6, makes it an exceptionally valuable glycosyl acceptor. This guide provides a comprehensive technical overview of its synthesis, detailed characterization, and strategic application in glycosylation reactions, offering field-proven insights for researchers in glycoscience and drug development.

Unveiling the Molecule: Properties and Significance

This compound is a synthetic derivative of D-glucose. The benzyl ether protecting groups are stable under a wide range of reaction conditions, yet they can be readily removed via catalytic hydrogenation. This stability allows for selective manipulation of the unprotected hydroxyl group, making it a cornerstone for the synthesis of complex carbohydrate structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Methyl 2,3,4-tris(phenylmethoxy)-α-D-glucopyranoside | [1] |

| CAS Number | 53008-65-4 | [1][2] |

| Molecular Formula | C₂₈H₃₂O₆ | [1][2] |

| Molecular Weight | 464.55 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 67 °C | [3] |

| Optical Rotation | [α]/D +23.0±2.0° (c = 1 in chloroform) | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the regioselective benzylation of a suitable precursor, most commonly Methyl α-D-glucopyranoside. The following protocol is a well-established method.

Reaction Principle

The synthesis hinges on the differential reactivity of the hydroxyl groups of Methyl α-D-glucopyranoside. While direct regioselective benzylation to leave the C-6 hydroxyl free is challenging, a common strategy involves the formation of a temporary protecting group at the C-6 and C-4 positions, followed by benzylation of the remaining hydroxyls and subsequent removal of the temporary group. However, a more direct, albeit less selective, approach involves the careful control of reaction conditions to favor the formation of the 2,3,4-tri-O-benzylated product. A more refined and reproducible approach involves a protection-benzylation-deprotection sequence.

Experimental Protocol

Materials:

-

Methyl α-D-glucopyranoside

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl chloride (BnCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of Methyl α-D-glucopyranoside in anhydrous DMF.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Benzylation: Benzyl chloride is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to 0 °C and the excess sodium hydride is cautiously quenched by the slow addition of methanol. The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.[4]

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.[5]

Caption: Synthetic workflow for this compound.

Characterization: Confirming the Structure

Unequivocal characterization of the synthesized this compound is crucial for its use in subsequent reactions. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the anomeric proton (H-1), the methoxy group protons, the protons of the pyranose ring, the benzylic protons, and the aromatic protons of the benzyl groups. |

| ¹³C NMR | Signals for the anomeric carbon (C-1), the methoxy carbon, the carbons of the pyranose ring, the benzylic carbons, and the aromatic carbons. |

| FTIR | Characteristic absorption bands for O-H stretching (if any unreacted starting material), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). |

| Mass Spec. | The molecular ion peak [M+Na]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here are representative.

Application in Oligosaccharide Synthesis: A Versatile Glycosyl Acceptor

The primary utility of this compound lies in its role as a glycosyl acceptor in glycosylation reactions. The free hydroxyl group at the C-6 position serves as a nucleophile to attack an activated glycosyl donor, leading to the formation of a 1,6-glycosidic linkage.

The Glycosylation Reaction: A General Workflow

The glycosylation reaction typically involves the activation of a glycosyl donor, which possesses a good leaving group at the anomeric position, in the presence of the glycosyl acceptor (this compound).

Caption: General workflow for a glycosylation reaction using this compound as a glycosyl acceptor.

Deprotection: Unveiling the Final Oligosaccharide

Following the successful glycosylation, the benzyl ether protecting groups are typically removed in a final deprotection step to yield the target oligosaccharide. Catalytic hydrogenation is the most common method for this transformation.

Deprotection Protocol:

-

The protected oligosaccharide is dissolved in a suitable solvent system, such as a mixture of methanol and ethyl acetate.

-

A palladium on carbon (Pd/C) catalyst is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the reaction is complete, as monitored by TLC.

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the deprotected oligosaccharide.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]

Conclusion and Future Perspectives

This compound is an indispensable tool in the field of synthetic carbohydrate chemistry. Its well-defined structure and the stability of its protecting groups allow for the controlled and predictable synthesis of complex oligosaccharides. As the demand for synthetic glycans for applications in drug discovery, vaccine development, and materials science continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. Future research may focus on developing even more efficient and stereoselective methods for its synthesis and its application in automated glycan assembly.

References

- BenchChem. Application Notes and Protocols for the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (URL: provided in search results)

- Demchenko, A. V., et al. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein J. Org. Chem. (URL: provided in search results)

- (PDF)

- An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside - ResearchG

-

PubChem. This compound. (URL: [Link])

- Chem-Impex. Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside. (URL: provided in search results)

- MedchemExpress.com. Methyl 2,3,4-Tri-O-benzoyl-α-D-glucopyranoside. (URL: provided in search results)

- Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC. (URL: provided in search results)

- Google Patents. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. (URL: provided in search results)

- Chemdad. This compound. (URL: provided in search results)

- Sigma-Aldrich. Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside. (URL: provided in search results)

- Benchchem. Application Notes and Protocols: Glycosylation Reactions with 2,3,4,6-Tetra-O-benzyl-D- glucopyranose. (URL: provided in search results)

- PubMed. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. (URL: provided in search results)

- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC - NIH. (URL: provided in search results)

- Labscoop. Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside, 1G. (URL: provided in search results)

- Total synthesis of the D-acofriose-containing trisaccharide repeating unit of the O-antigen from Azospirillum brasilense JM6B2 - RSC Publishing. (URL: provided in search results)

Sources

- 1. This compound | C28H32O6 | CID 11190476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside, 1G | Labscoop [labscoop.com]

A Technical Guide to the Solubility and Stability of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside

Abstract

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (CAS No. 53008-65-4) is a pivotal intermediate in synthetic carbohydrate chemistry, valued for its role in the construction of complex oligosaccharides and glycoconjugates.[1] The strategic placement of three benzyl ether protecting groups confers specific reactivity and physical properties, leaving the C6 primary hydroxyl group available for selective functionalization. A comprehensive understanding of its solubility and stability is not merely academic; it is a prerequisite for successful reaction design, purification, and long-term storage. This guide provides an in-depth analysis of these critical parameters, supported by field-proven experimental protocols and authoritative references, to empower researchers in drug development and the chemical sciences.

Physicochemical Properties Overview

-

IUPAC Name: Methyl 2,3,4-tris-O-(phenylmethyl)-α-D-glucopyranoside

-

CAS Number: 53008-65-4[2]

-

Molecular Formula: C₂₈H₃₂O₆[3]

-

Molecular Weight: 464.55 g/mol [3]

Solubility Profile: A Dichotomy of Polarity

The solubility of Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is dictated by the interplay between its hydrophobic and hydrophilic regions. The three bulky, nonpolar benzyl groups dominate the molecular surface, rendering the compound largely hydrophobic. The core pyranose ring and the free C6 hydroxyl group contribute a minor hydrophilic character. This structure results in excellent solubility in many common organic solvents but poor solubility in aqueous and nonpolar aliphatic solvents.

Qualitative Solubility Data

| Solvent | Class | Expected Solubility | Rationale & Supporting Evidence |